Product packaging for Octanethioic acid(Cat. No.:CAS No. 7530-92-9)

Octanethioic acid

Cat. No.: B1660375
CAS No.: 7530-92-9
M. Wt: 160.28 g/mol
InChI Key: PDEYSNPCEJMIMW-UHFFFAOYSA-N
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Description

Octanethioic acid derivatives are specialized organosulfur compounds serving a critical role in advanced industrial and materials science research. A primary application is their use in the synthesis of silane coupling agents, such as S-(3-(triethoxysilyl)propyl) octanethioate . These compounds function as molecular bridges at the interface between inorganic surfaces (like glass, metals, or silica) and organic polymers (such as rubbers and plastics) . The hydrolyzable triethoxysilyl group bonds with inorganic substrates, while the this compound moiety integrates with the organic matrix, significantly enhancing mechanical strength, durability, and adhesion in composite materials . In the field of hydrometallurgy, novel this compound alkyl amides (e.g., TA-804, TA-806) have emerged as highly efficient and selective extractants for palladium (Pd) from chloride media . These extractants address key challenges in recycling platinum group metals (PGMs) from spent auto-catalysts, offering superior properties including fast extraction kinetics, strong selectivity for Pd over other metals, and good stability in high-acidity conditions . Their mechanism involves coordinating with precious metal ions, facilitating sustainable recovery processes for critical materials . These compounds are for research purposes in laboratory settings only and are not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16OS B1660375 Octanethioic acid CAS No. 7530-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7530-92-9

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

octanethioic S-acid

InChI

InChI=1S/C8H16OS/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)

InChI Key

PDEYSNPCEJMIMW-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)S

Canonical SMILES

CCCCCCCC(=O)S

Pictograms

Corrosive; Irritant

Origin of Product

United States

Advanced Synthetic Methodologies for Octanethioic Acid and Its Derivatives

Strategic Approaches to Thioacid Synthesis

The direct synthesis of thioacids like octanethioic acid can be challenging due to their potential instability and the often-unpleasant odor of the sulfur reagents involved. However, several robust methods have been developed to address these issues.

Direct Conversion from Carboxylic Acids

The most direct route to this compound involves the thionation of its corresponding carboxylic acid, octanoic acid. This transformation replaces the hydroxyl group of the carboxyl function with a thiol group.

Lawesson's reagent (LR), a sulfur-transfer agent, has emerged as a practical tool for the direct conversion of carboxylic acids to thioacids. nih.govnih.govwikipedia.orgchemicalbook.com This one-step method is notable for its efficiency and good chemoselectivity, tolerating a range of other functional groups. nih.gov The reaction is believed to proceed through a 'Wittig-like' mechanism where the carboxylic acid reacts with the reactive dithiophosphine ylide species generated from LR. nih.gov Microwave irradiation has been shown to significantly accelerate the reaction, allowing for the synthesis of various thioacids in high yields within minutes. nih.gov While broadly applicable, the reaction's success with substrates containing highly reactive functionalities like alcohols or primary amides can be limited due to competitive reactions with LR. nih.gov

A highly efficient protocol for the synthesis of thioacids from carboxylic acids utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with a sulfide (B99878) source like sodium sulfide (Na2S). organic-chemistry.org This method first involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the sulfide or hydrosulfide (B80085) anion, leading to the formation of the desired thioacid. This process is particularly noted for its mild conditions, rapid reaction times, and high yields, often without the need for extensive purification. organic-chemistry.org Although extensively demonstrated for the synthesis of N-urethane-protected α-amino and peptide thioacids, the fundamental principle is applicable to the synthesis of aliphatic thioacids like this compound. organic-chemistry.org

Hydrolytic Cleavage of 1-(Acylthio)ethaniminium Chlorides

A novel and facile method for preparing thioacids involves the hydrolysis of 1-(acylthio)ethaniminium chlorides. researchgate.net These intermediates are generated from the reaction of an acyl chloride (e.g., octanoyl chloride) with thioacetamide. The subsequent hydrolysis of the resulting 1-(octanoylthio)ethaniminium chloride under a liquid-liquid two-phase system (e.g., benzene (B151609) and aqueous sodium hydroxide) at room temperature yields the corresponding thioacid. researchgate.net This method advantageously avoids the use of toxic and malodorous reagents like hydrogen sulfide. Research has demonstrated that this process can produce thiooctanoic acid in high yields, ranging from 81% to 83%. researchgate.net

Regioselective Ring-Opening of β-Thiolactones

The synthesis of thioacids can also be approached through the regioselective ring-opening of cyclic precursors like β-thiolactones (thietan-2-ones). The inherent strain of the four-membered ring makes β-thiolactones susceptible to nucleophilic attack. nih.govnih.gov In principle, a nucleophilic sulfur source, such as a hydrosulfide anion (HS⁻), could attack the carbonyl carbon of a β-thiolactone. This acyl-oxygen cleavage would lead directly to the formation of a 3-mercaptopropanethioic acid derivative. While the ring-opening of the oxygen analogue, β-propiolactone, with various nucleophiles is well-documented, specific examples detailing the synthesis of this compound via this route are less common. nih.gov The regioselectivity of the ring-opening (attack at the carbonyl carbon vs. the β-carbon) is a critical factor and can be influenced by the nature of the nucleophile and the substituents on the lactone ring, in accordance with Hard-Soft Acid-Base (HSAB) theory. nih.gov

Synthesis of this compound Derivatives

Once synthesized, this compound serves as a versatile intermediate for the preparation of various derivatives, most notably thioesters and thioamides. These reactions typically involve the acylation of a suitable nucleophile with this compound or its activated form.

Thioesters, such as S-alkyl thiooctanoates, are commonly prepared by reacting this compound with an alkyl halide in the presence of a base. This S-alkylation reaction is a straightforward and widely used method for thioester formation. organic-chemistry.org Similarly, thioamides can be synthesized by the condensation of this compound with primary or secondary amines, often facilitated by a coupling agent to activate the thioacid. Recently, novel this compound alkyl amide derivatives have been synthesized and investigated for their utility as extractants in hydrometallurgy, highlighting the diverse applications of these compounds. researchgate.net

This compound Esters

The formation of the thioester linkage in this compound esters can be achieved through various innovative methods, including electrocatalysis, organometallic catalysis, and visible-light-driven reactions. These techniques offer improvements in efficiency, selectivity, and environmental impact over traditional methods.

Electrocatalytic Thioesterification

Electrochemical methods provide a powerful, reagent-free approach to thioester synthesis. A notable metal-free and oxidant-free electrochemical method involves a three-component reaction with elemental sulfur. In this process, an acyl radical, which can be generated from an α-keto acid, is trapped by elemental sulfur to form a carbonyl thiyl radical. This intermediate is then captured by a diazoalkane to yield the thioester. rsc.org While this method has been demonstrated with α-keto acids, the principle of electrochemically generating an acyl radical from a carboxylic acid derivative and trapping it with a sulfur source is applicable to the synthesis of this compound esters.

Another electrochemical approach utilizes a thiazolium precatalyst to facilitate the oxidation of thiolate anions. This method allows for the thioesterification of a broad range of aldehydes and thiols in very good yields, offering an atom-efficient alternative that avoids stoichiometric oxidants. organic-chemistry.org

Table 1: Electrocatalytic Synthesis of Thioesters

Reactants Catalyst/Mediator Key Features
α-Keto Acid, Elemental Sulfur, Diazoalkane None (Electrochemical) Metal-free, oxidant-free, high atom and step economy. rsc.org
Organometallic Catalyzed Thioesterification (e.g., Yttrium Complexes)

Organometallic catalysts, particularly those based on rare-earth metals like yttrium, have shown significant promise in esterification and related reactions. A yttria-zirconia-based Lewis acid has been effectively used as a catalyst for the acylation of alcohols, amines, and thiols with carboxylic acids. This method is chemoselective, allowing for the acylation of an amino group in the presence of a hydroxyl group, a hydroxyl group in the presence of a thiol group, and a primary hydroxyl group in the presence of a secondary one with high selectivity.

Simple yttrium salts, such as Y(OTf)₃, have also been identified as potent catalysts. For instance, Y(OTf)₃ has been used in the regioselective aminolysis of 2,3-epoxy esters and amides, demonstrating its ability to activate carbonyl compounds for nucleophilic attack. organic-chemistry.org This catalytic activity can be extended to the thioesterification of octanoic acid with thiols.

Table 2: Yttrium-Catalyzed Acylation and Related Reactions

Reaction Catalyst Substrates Key Features
Acylation of thiols Yttria-Zirconia Carboxylic acids, Thiols Chemoselective, efficient.
Visible-Light-Driven Thioester Synthesis

Photocatalysis offers a green and efficient pathway for thioester synthesis under mild conditions. One approach involves the direct photocatalyzed hydrogen atom transfer (HAT) to generate carbonyl thiyl radicals from aldehydes, which then couple with alkenes or alkynes and elemental sulfur in a three-component reaction. organic-chemistry.org This method is notable for its broad substrate scope.

Another visible-light-driven method utilizes thiobenzoic acids, which can act as both a one-electron reducing agent and a reactant to form sulfur radical species. This process proceeds without an external photocatalyst and is compatible with a wide range of thioacids and thiols. organic-chemistry.org This methodology is directly analogous to the potential use of this compound in similar photocatalytic systems.

A further green synthesis involves the photocatalytic oxidative radical addition of thioic acid to alkenes to produce α-keto thiol esters. This reaction employs an inexpensive organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water as the only byproduct. nih.govcolab.ws

Table 3: Visible-Light-Driven Synthesis of Thioesters

Method Reactants Catalyst/Conditions Key Features
Three-component coupling Aldehydes, Alkenes/Alkynes, Elemental Sulfur Photo-HAT catalyst (TBADT), 390 nm light Atom- and step-economical, broad scope. organic-chemistry.org
Dual-role thioacid Thiobenzoic acids, Thiols Visible light, no external photocatalyst Efficient, environmentally friendly. organic-chemistry.org

This compound Amides

The synthesis of amides from this compound can be achieved through various established methods. A direct approach involves the reaction of this compound with an amine, often facilitated by a coupling agent to activate the carboxylic acid. Alternatively, octanoyl chloride, the acid chloride of octanoic acid, can be reacted with an amine.

Recent research has focused on developing novel extractants based on this compound amides. For instance, novel this compound alkyl amide extractants have been synthesized and shown to be highly selective for the separation of palladium from chloride media.

S-Functionalized Octanethioates

The functionalization of the sulfur atom in octanethioates opens up possibilities for creating novel materials and bioconjugates. One strategy for introducing functionality at the sulfur atom is to start with a functionalized thiol and react it with an activated form of octanoic acid.

Another approach involves the post-synthetic modification of a thioester. For example, methods for the selective S-deacetylation of functionalized thioacetates using catalysts like dysprosium(III) trifluoromethanesulfonate (B1224126) have been developed. researchgate.net This allows for the unmasking of a thiol group, which can then be further functionalized.

Furthermore, thioacetate-based initiators have been employed in the synthesis of thiol-end-functionalized polymers. core.ac.ukkit.eduresearchgate.netnih.gov After polymerization, the thioacetate (B1230152) group can be cleaved to reveal a terminal thiol, which is available for subsequent modification through reactions like Michael addition. core.ac.ukresearchgate.netnih.gov This strategy could be adapted using an S-octanoyl thioester as an initiator to create polymers with an octanethiol end-group after cleavage.

A decarbonylative cross-coupling reaction provides a novel route to sulfides from thioesters. In this process, a thioester serves as both an electrophilic activator for a carboxylic acid and an S-nucleophile through the merger of palladium catalysis and sulfur coupling. rsc.org This allows for the formation of a C-S bond, effectively functionalizing the sulfur atom.

Table 4: Methods for S-Functionalization of Thioesters

Method Description Key Features
Selective S-Deacetylation Catalytic removal of an acetyl group from a thioacetate to reveal a free thiol. researchgate.net Tunable selectivity based on reaction medium. researchgate.net
Thioester-Based Polymer Initiators Use of thioesters to initiate polymerization, followed by cleavage to yield a thiol-terminated polymer. core.ac.ukkit.eduresearchgate.netnih.gov Allows for the synthesis of well-defined functional polymers. core.ac.ukkit.eduresearchgate.netnih.gov

Elucidation of Reaction Mechanisms Involving Octanethioic Acid

Acyl Transfer Reactions

Acyl transfer reactions are fundamental to the chemical behavior of octanethioic acid and its derivatives. These processes involve the transfer of the octanoyl group from the sulfur atom to a nucleophile. The efficiency and mechanism of this transfer are influenced by catalysts, solvent media, and the proximity of the reacting functional groups.

The enzymatic catalysis of acyl transfer reactions involving thioesters has been a subject of detailed kinetic investigation. Studies using Candida antarctica lipase (B570770) B in organic media have shown that these reactions follow a bi-bi ping-pong mechanism, where the enzyme forms an acyl-enzyme intermediate. nih.govnih.gov This mechanism involves competitive substrate inhibition by alcohol acyl acceptors. nih.gov

In a study comparing various acyl donors, the thioester S-ethyl thiooctanoate, a derivative of this compound, was found to be a substrate for lipase-catalyzed transesterification. nih.gov The kinetic parameters, maximal reaction rate (Vm) and Michaelis constant (Km), are significantly influenced by the choice of organic solvent. For instance, moving from heptane (B126788) to acetonitrile (B52724) resulted in a 40-50% decrease in Vm values, while Km values were generally higher in acetonitrile, which can be partly attributed to the increased solvation of substrates. nih.gov

Deacylation was identified as the rate-determining step in heptane for the acyl transfer from ethyl octanoate (B1194180) to alcohols like 1-octanol (B28484) and (R)-2-octanol. nih.gov When using 1-octanol as the acyl acceptor in heptane, S-ethyl thiooctanoate exhibited a 25- to 30-fold lower Vm/Km value compared to ethyl octanoate, indicating it is a less efficient acyl donor under these conditions. nih.gov This difference was primarily due to the Michaelis constant (Km). nih.gov

Kinetic Parameters for Acyl Transfer Reactions Catalyzed by Candida antarctica Lipase B in Heptane

Acyl Donor Acyl Acceptor Vm/Km Effect Relative Vm/Km
Ethyl octanoate 1-Octanol Reference 1
Vinyl octanoate 1-Octanol Km effect 4-fold higher

This table is generated based on data from a study on acyl transfer reactions. nih.gov

The S to N acyl transfer is a powerful chemoselective reaction for forming amide bonds, driven by the close proximity of a nucleophilic amine to a thioester group. nih.govresearchgate.net This process is thermodynamically favorable and is a key step in biological processes like protein ubiquitination and intein-mediated protein splicing. nih.govresearchgate.net The reaction proceeds through a cyclic transition state, and its efficiency is governed by factors such as the ring size of the transition state, conformation, pH, and solvent. nih.gov

This proximity-driven reactivity can be harnessed for site-selective modification of biomolecules. For example, a peptide equipped with a thioester can be designed to bind to a specific site on a protein, bringing the thioester into close proximity with a lysine (B10760008) residue's amine group. nih.gov This positioning facilitates a selective S to N acyl transfer, modifying the protein at a single, desired location. nih.gov The process is considered a proximity-induced reaction that occurs when the reactive groups are favorably positioned by a template, such as a folded protein or a binding peptide. nih.govnih.gov

Enzymes that catalyze acyl transfer reactions, such as lipases and acyl-activating enzymes (AAEs), typically proceed through a two-step "ping-pong" mechanism involving a covalent acyl-enzyme intermediate. nih.govnih.gov

Acylation Step: The enzyme's active site (e.g., a serine residue in lipases) attacks the carbonyl carbon of the acyl donor (like this compound or its thioester derivative), releasing the thiol portion and forming a covalent acyl-enzyme complex. nih.govpsu.edu

Deacylation Step: A nucleophile (such as an alcohol or amine) attacks the acylated enzyme, transferring the acyl group to the nucleophile and regenerating the free enzyme. nih.govpsu.edu

Radical-Mediated Reactivity

This compound can also participate in reactions via radical intermediates. The relatively weak S-H bond in thioacids makes them excellent precursors for thiyl radicals upon initiation. wikipedia.orgmdpi.com

Acyl thiyl radicals (R-C(O)S•) are generated from their corresponding thioacids through the homolytic cleavage of the S-H bond. mdpi.com This process can be initiated by heat or light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orgmdpi.com The initiator first decomposes to form carbon-centered radicals, which then abstract a hydrogen atom from the thioacid to produce the acyl thiyl radical. wikipedia.org

R-C(O)SH + Initiator• → R-C(O)S• + Initiator-H

These thiyl radicals are key intermediates in various radical-mediated transformations. wikipedia.orgnih.gov Their reactivity is characterized by addition to unsaturated bonds and hydrogen abstraction. nih.goviupac.org A potential competing reaction for the acyl thiyl radical is dethiocarboxylation, which involves the elimination of carbonyl sulfide (B99878) (COS) to yield a carbon-centered radical. researchgate.net

The acyl thiol-ene reaction is a radical-mediated addition of a thioacid across a carbon-carbon double bond (an alkene). researchgate.netwikipedia.org This reaction is a powerful method for forming thioesters and proceeds via a chain mechanism initiated by the formation of an acyl thiyl radical. wikipedia.orgresearchgate.net

Initiation: An acyl thiyl radical is generated from this compound as described previously.

Propagation: The acyl thiyl radical adds to an alkene. This addition occurs with anti-Markovnikov regioselectivity, meaning the sulfur atom adds to the less substituted carbon of the double bond, to form a more stable carbon-centered radical intermediate. researchgate.netwikipedia.org

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This step forms the final thioester product and regenerates an acyl thiyl radical, which can continue the chain reaction. wikipedia.org

The thiol-ene reaction is valued for its high efficiency, stereoselectivity, and rapid rates under mild conditions, establishing it as a "click" chemistry process. researchgate.netwikipedia.org

Nucleophilic Acyl Substitution Pathways

The general sequence of this mechanism is a two-step process: nucleophilic addition followed by elimination of the leaving group. masterorganicchemistry.comwikipedia.org This pathway is distinct from SN2 reactions as it proceeds through a non-concerted, stepwise mechanism involving a key intermediate. youtube.com

The cornerstone of the nucleophilic acyl substitution mechanism for this compound is the formation of a tetrahedral intermediate. wikipedia.orgtaylorandfrancis.com The process begins when a nucleophile attacks the partially positive carbonyl carbon. khanacademy.org As the new bond between the nucleophile and the carbonyl carbon forms, the pi electrons of the carbon-oxygen double bond are pushed onto the electronegative oxygen atom. youtube.com This creates a transient, high-energy species where the formerly trigonal planar carbonyl carbon becomes sp³-hybridized with a tetrahedral geometry. wikipedia.orgyoutube.com

This intermediate is characterized by a single bond to the oxygen, which now bears a negative formal charge (an alkoxide), and is also bonded to the original alkyl chain (heptyl group), the incoming nucleophile, and the thiol group. taylorandfrancis.com The tetrahedral intermediate is typically unstable and not isolated. oregonstate.edu Its fate is to collapse by reforming the carbon-oxygen double bond, which is energetically favorable. This reformation is accompanied by the expulsion of one of the substituents. For a productive substitution reaction to occur, the thiol group (or more accurately, its conjugate base, the thiolate anion) must be ejected as the leaving group. masterorganicchemistry.com

The rate and efficiency of nucleophilic acyl substitution on this compound can be significantly influenced by catalysis.

Acid Catalysis: Under acidic conditions, the reaction is accelerated because the carbonyl oxygen of the this compound is protonated. byjus.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. oregonstate.edu The mechanism proceeds through a series of steps:

Protonation of the carbonyl oxygen to form a resonance-stabilized cation. byjus.com

Nucleophilic attack on the activated carbonyl carbon to form the tetrahedral intermediate. libretexts.org

Proton transfer, often from the attacking nucleophile to the sulfur atom of the thiol group, making it a better leaving group (H₂S).

Elimination of the leaving group and reformation of the carbonyl double bond.

Deprotonation of the new carbonyl oxygen to yield the final product and regenerate the acid catalyst. libretexts.org

Base Catalysis: In a basic medium, the reaction pathway is altered. Instead of activating the thioacid, the base deprotonates the nucleophile, making it more potent. byjus.comyoutube.com A stronger, negatively charged nucleophile is more effective at attacking the neutral carbonyl carbon. youtube.com The mechanism under basic conditions typically involves:

Attack by the strong nucleophile on the carbonyl carbon to form the tetrahedral alkoxide intermediate. youtube.com

The intermediate then collapses, ejecting the thiolate anion (-S⁻) as the leaving group to form the final product. byjus.com For the reaction to be favorable, the incoming nucleophile must be a stronger base than the departing thiolate anion. masterorganicchemistry.com

Interactive Table: Comparison of Catalytic Effects

Feature Acid Catalysis Base Catalysis
Activated Species This compound (Protonated Carbonyl) Nucleophile (Deprotonated)
Nucleophile Strength Can be weak or neutral (e.g., H₂O, ROH) Must be strong (e.g., RO⁻, OH⁻)
Intermediate Protonated Tetrahedral Intermediate Anionic Tetrahedral Intermediate (Alkoxide)
Leaving Group Neutral molecule (e.g., H₂S) Anion (e.g., RS⁻)
Key Step Activation of the electrophile Enhancement of nucleophilicity

Complexation and Ligand Exchange Mechanisms

This compound, through its sulfur and oxygen donor atoms, can act as a ligand in coordination complexes with various metal ions. Palladium(II), a soft metal ion, exhibits a strong affinity for soft donor atoms like sulfur. researchgate.net Consequently, this compound readily coordinates with Pd(II) ions. The coordination typically occurs through the deprotonated form of the ligand, octanethioate.

The primary mode of coordination involves the sulfur atom of the thiocarboxylate group bonding to the palladium center. uef.fi Depending on the reaction conditions and the stoichiometry, octanethioate can function as a monodentate ligand through its sulfur atom or as a bidentate chelating ligand, involving both the sulfur and one of the oxygen atoms. In many palladium(II) complexes, which favor a square planar geometry, two octanethioate ligands can coordinate to a single metal center to form stable complexes. researchgate.net These complexation reactions are essentially ligand exchange or substitution mechanisms, where existing ligands on the palladium precursor (like chloride or acetate) are displaced by the octanethioate ligand. uef.fi

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), provide powerful tools for elucidating the mechanisms of metal extraction involving ligands like this compound. mdpi.comunipd.it These computational methods can model the electronic structure and energetics of the reactants, intermediates, transition states, and products involved in the complexation and extraction process. osti.gov

For the extraction of a metal ion like palladium by this compound, quantum chemical calculations can be used to:

Determine Coordination Modes: Calculations can predict the most stable geometry of the palladium-octanethioate complex, confirming whether the ligand binds in a monodentate or bidentate fashion and predicting bond lengths and angles. uef.fi

Calculate Binding Energies: The strength of the interaction between palladium and the octanethioate ligand can be quantified by calculating the binding energy. This helps in understanding the stability of the formed complex.

Elucidate Reaction Pathways: The entire energy profile of the ligand exchange reaction can be mapped out. This includes identifying the transition state for the displacement of initial ligands and the formation of the tetrahedral or square planar intermediates, thereby providing a detailed, step-by-step view of the extraction mechanism. aps.org

Simulate Solvation Effects: By incorporating continuum solvation models, these calculations can predict the partitioning behavior of the metal-ligand complex between an aqueous phase and an organic solvent phase, which is the fundamental basis of solvent extraction processes. mdpi.com

These theoretical insights complement experimental findings, providing a molecular-level understanding that is crucial for designing more efficient and selective metal extraction systems. unipd.it

Applications of Octanethioic Acid in Advanced Organic Synthesis

Utility as an Acylating Reagent

As an acylating agent, octanethioic acid provides the octanoyl group (a C8 acyl chain) for transfer to various nucleophiles. The thioacid functionality is more reactive than the corresponding carboxylic acid, facilitating reactions under milder conditions. This reactivity is harnessed in the formation of both amide and thioester linkages.

The reaction of this compound with amines to form amides is a key application of its acylating power. This transformation is fundamental in organic synthesis and has been exploited in various contexts. Research has demonstrated the synthesis of novel this compound alkyl amide extractants, which show high selectivity for separating precious metals like palladium from chloride media. researchgate.net In these syntheses, the thioacid is directly coupled with various alkylamines to produce the corresponding N-alkyl octanamides. The formation of the amide bond from a thioacid can be driven by coupling agents or, in some contexts, can proceed under redox conditions, highlighting the versatility of thioacids in creating peptide-like linkages. nih.govresearchgate.net

Synthesis of this compound Alkyl Amides

Reactant 1Reactant 2 (Amine)Product (Amide)Application Highlight
This compoundPrimary/Secondary AlkylamineN-Alkyl OctanamideSelective metal extractants researchgate.net
Peptide ThioacidAmino Acid/PeptideNew Peptide BondPrebiotic peptide synthesis models researchgate.net

This compound serves as a precursor for the synthesis of octanoyl thioesters, which are crucial intermediates in both biological and synthetic pathways. libretexts.org Thioesters are significantly more reactive than their oxygen-ester counterparts and are central to numerous biochemical acyl transfer reactions. libretexts.org In biological systems, the transfer of an octanoyl group is mediated by enzymes like the E. coli octanoic acid transferase (LipB), which selectively transfers octanoic acid from an acyl carrier protein (ACP) thioester intermediate (octanoyl-ACP) to its target protein. nih.gov This biological process underscores the principle of transthioesterification, where an acyl group is moved from one thiol to another. libretexts.org In synthetic chemistry, peptide thioacids can be converted into various thioesters, which are then used in ligation reactions to build larger proteins. rsc.orgwikipedia.org

Key Thioester Formation Reactions

Starting MaterialReagentProductContext
Carboxylic Acid + ThiolDehydrating Agent (e.g., DCC)ThioesterGeneral Synthetic Method wikipedia.org
Peptide ThioacidThiophenol derivativePeptide ThioesterProtein Synthesis Intermediate rsc.org
Octanoyl-ACP (a thioester)LipB Enzyme / Target ProteinOctanoyl-Protein (new thioester)Biological Lipoic Acid Synthesis nih.gov

Strategic Roles in Peptide and Protein Chemistry

In the sophisticated realm of peptide and protein synthesis, thioacids are indispensable tools. They provide a "handle" for chemoselective ligation, allowing large, complex protein structures to be assembled from smaller, more manageable peptide fragments.

Thioacid capture ligation is a powerful strategy for the sequential, N-to-C directional assembly of protein segments. nih.gov This method involves the reaction of a peptide fragment with a C-terminal thioacid and another peptide fragment containing a specially activated N-terminal cysteine residue. rsc.org Specifically, the peptide thioacid reacts with a cysteinyl peptide that has been activated with a 2-mercapto-5-nitropyridyl (Npys) group. nih.govresearchgate.net The reaction proceeds rapidly under acidic conditions, first through a capture step forming an acyl disulfide, followed by a rapid intramolecular S-to-N acyl transfer to form a native peptide bond at the ligation site. nih.gov This technique has been successfully used to synthesize the sweet protein monellin and histone H3 proteins, demonstrating its utility in producing fully active, multi-milligram quantities of proteins. rsc.orgnih.gov

Comparison of Ligation Strategies

FeatureThioacid Capture LigationNative Chemical Ligation (NCL)
C-terminal ReactantPeptide Thioacid (-COSH)Peptide Thioester (-COSR)
N-terminal ReactantNpys-activated CysteineN-terminal Cysteine
Reaction pHAcidic (pH 2-3)Mildly Basic/Neutral
Key IntermediateAcyl DisulfideThioester-linked intermediate
Directionality ExampleUsed in N-to-C sequential synthesis nih.govPrimarily used in C-to-N strategies

While standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc or Boc chemistry is the workhorse for producing peptides, the generation of peptide thioacids for ligation strategies requires specialized approaches. nih.govnih.gov A peptide thioacid is typically prepared by first assembling the desired peptide sequence on a solid support. nih.gov Following the completion of the chain assembly, the C-terminal carboxylic acid must be converted to a thioacid. This can be achieved upon cleavage from the resin; for instance, a peptide synthesized on a standard resin can be cleaved and then subjected to hydrothiolysis to produce the peptide thioacid. rsc.org This process transforms a standard SPPS product into a key building block for convergent synthesis, bridging the gap between solid-phase assembly and chemical ligation techniques. rsc.orgnih.gov

The unique reactivity of the thioacid group allows for the site-selective modification of peptides and proteins, which is crucial for introducing probes, tags, or other functionalities at specific locations. nih.govcoledeforest.com The reaction central to thioacid capture ligation is itself a prime example of site-selectivity, as the thioacid is specifically directed to react with an Npys-activated cysteine residue, leaving other amino acids untouched. rsc.orgnih.gov This chemoselectivity ensures that the ligation occurs only at the desired junction between two peptide fragments. Beyond ligation, the principle can be extended to modify proteins for various applications by installing a uniquely reactive cysteine at a target site, which can then be derivatized using a thioacid-bearing molecule. This allows for precise control over the final structure and function of the modified protein. nih.govmdpi.com

Application in Natural Product Synthesis

This compound and its derivatives are valuable reagents in the construction of complex natural products. The thioester functionality, in particular, serves as a key component in the assembly of intricate molecular architectures.

A prominent example of the application of this compound is in the total synthesis of Largazole (B1674506). nih.govscispace.com Largazole is a macrocyclic depsipeptide isolated from a marine cyanobacterium, which has garnered significant interest due to its potent activity as a histone deacetylase (HDAC) inhibitor, showing selectivity for cancer cells. nih.govnih.gov

In several synthetic routes to Largazole, the final structure is assembled from key fragments, with the octanethioyl group being incorporated in the later stages of the synthesis. nih.gov The retrosynthetic analysis of Largazole often dissects the molecule into a cyclic depsipeptide core and a side chain containing the thioester. nih.gov The octanethioate moiety is not merely a structural component but is crucial for the biological activity of Largazole, which acts as a prodrug. scispace.comresearchgate.net Inside the cell, the octanoyl group is hydrolyzed, releasing the active thiol metabolite that potently inhibits Class I HDACs. scispace.comresearchgate.net

Table 1: Key Steps in Largazole Synthesis Involving an Octanethioate Moiety

Step Reactants Reagents and Conditions Product Yield Reference
Thioester Formation Thioacetamide, Octanoyl Chloride Not specified Thiooctanoic acid 90% nih.gov
Olefin Cross-Metathesis Macrocycle 9, Thioester 10 Grubbs' second-generation catalyst, Toluene, reflux Largazole 41% semanticscholar.org
Esterification Macrocycle precursor, this compound DEAD, Ph3P, THF Thioester-containing intermediate 90% semanticscholar.org

Asymmetric Synthesis Applications

Thioesters, including derivatives of this compound, are versatile functional groups in the field of asymmetric synthesis. They can be employed as substrates in a variety of stereoselective transformations to generate chiral molecules with high enantiomeric or diastereomeric purity. masterorganicchemistry.com

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over another. masterorganicchemistry.com Thioester derivatives can participate in such reactions, where the electronic and steric properties of the thioester group influence the stereochemical outcome.

One area of application is in aldol (B89426) reactions, where thioesters can serve as nucleophilic components. organic-chemistry.org The reaction of a thioester enolate with a chiral aldehyde can proceed with high diastereoselectivity, controlled by the existing stereocenter in the aldehyde. rsc.org The facial selectivity of the nucleophilic attack is dictated by steric hindrance, leading to the preferential formation of one diastereomer. masterorganicchemistry.com

Furthermore, thioesters are valuable substrates in enzyme-catalyzed reactions and transformations mediated by chiral catalysts. digitellinc.comnih.gov For example, biocatalytic methods can utilize thioesters for kinetic resolutions or asymmetric transformations. digitellinc.com Chiral phosphoric acids have been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, leading to chiral thioesters with high enantioselectivity. nih.gov These chiral thioester intermediates can then be converted into a range of other valuable chiral compounds. digitellinc.com The development of such stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. beilstein-journals.orgnih.gov

Table 2: Principles of Stereoselectivity in Reactions with Thioester Derivatives

Reaction Type Principle Expected Outcome
Diastereoselective Aldol Reaction Nucleophilic attack of a thioester enolate on a chiral aldehyde is directed by the steric environment of the aldehyde's stereocenter. masterorganicchemistry.comrsc.org Formation of one diastereomeric product over the other.
Catalytic Asymmetric Thiolation A chiral catalyst (e.g., chiral phosphoric acid) creates a chiral environment for the reaction of a thioester with a prochiral substrate. nih.gov Formation of an enantiomerically enriched product.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Largazole
Thioacetamide
Octanoyl Chloride
Diisopropylethylamine
Phosphoric Acid

Research Applications of Octanethioic Acid in Materials Science and Engineering

Function as Coupling Agents

As coupling agents, octanethioic acid derivatives enhance the interfacial adhesion between different phases in composite materials, coatings, and adhesives. This leads to improved mechanical properties and durability of the final product.

In the realm of polymer composites, particularly silica-filled rubber for applications like "green" tires, this compound derivatives play a crucial role. A derivative, 3-octanoylthio-1-propyl triethoxysilane (B36694), is utilized as a silane (B1218182) coupling agent to improve the compatibility and bonding between the silica (B1680970) filler and the rubber matrix. researchgate.net The presence of this coupling agent in rubber compositions has been shown to enhance properties such as durometer hardness, tensile strength, elongation, and tear strength. researchgate.net This improvement is critical for producing tires with lower rolling resistance, which contributes to better fuel efficiency, and improved wear resistance. researchgate.net

The principle of using this compound derivatives as coupling agents extends to coatings and adhesives. acs.org In these applications, the compound promotes adhesion between the organic coating or adhesive and an inorganic substrate. acs.org For instance, a study demonstrated that incorporating S-(Octanoyl)mercaptopropyltriethoxysilane into a polymer coating significantly enhanced its adhesion to metal substrates. acs.org

The triethoxysilane groups of the molecule hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of metallic or oxide substrates, forming durable siloxane (Si-O-Substrate) bonds. acs.org The organic tail of the molecule, the octanoyl group, then becomes entangled and can co-react with the polymer matrix of the coating or adhesive, ensuring a robust interfacial bond. acs.org This enhanced adhesion leads to more durable and high-performance coatings and sealants. acs.org

Surface Modification Methodologies

The ability of this compound derivatives to form strong bonds with various surfaces makes them excellent candidates for surface modification. This can be achieved through covalent attachment to a range of substrates.

The covalent attachment of this compound silane derivatives to metal and oxide surfaces is a key methodology for altering their surface properties. acs.org The process typically involves the hydrolysis of the ethoxysilane (B94302) groups to silanols, which then form covalent siloxane bonds with the hydroxylated surface of the substrate. acs.org This creates a robust and stable modification. For example, the formation of Si-O-Me (where Me is a metal) bonds is inferred from the significant improvement in adhesion strength when these coupling agents are used.

The process can be controlled, with experimental designs often involving surface pretreatment protocols to activate the surface with hydroxyl groups, followed by the application of the silane. acs.org The effectiveness of this covalent bonding can be evaluated using various analytical techniques.

In the field of biomaterials, surface properties are critical for biocompatibility and functionality. This compound silane derivatives are used to modify the surfaces of biomaterials to improve these characteristics. acs.org Such modifications can enhance the interaction between the biomaterial and biological tissues. acs.org

Research has indicated that silane-modified surfaces can promote cell adhesion. One study showed that surfaces modified with S-(Octanoyl)mercaptopropyltriethoxysilane significantly increased the adhesion strength of fibroblast cells compared to unmodified surfaces, which is a crucial factor in tissue engineering applications. acs.org The ability to covalently link bioactive molecules to surfaces via these coupling agents opens up possibilities for creating biomaterials that can actively guide tissue healing and integration.

Performance Evaluation in Advanced Materials

The incorporation of this compound derivatives as coupling agents leads to measurable improvements in the performance of advanced materials. These improvements are often quantified through standardized mechanical and physical tests.

Material SystemProperty ImprovedMethod of EvaluationFinding
Silica-Rubber CompositesTensile Strength, Hardness, Tear StrengthMechanical TestingEnhanced mechanical properties due to improved filler-polymer interaction. researchgate.net
Polymer Coatings on MetalAdhesionAdhesion Tests (e.g., ASTM D3359)Significantly improved adhesion due to the formation of a robust interface. acs.org
Biomaterial SurfacesCell Adhesion and ProliferationCell Culture AssaysIncreased adhesion strength of fibroblast cells and enhanced cell viability. acs.org

This table provides a summary of performance improvements in materials modified with this compound derivatives based on available research findings.

In rubber composites for tires, the use of coupling agents like 3-octanoylthio-1-propyl triethoxysilane has been shown to improve the viscoelastic properties of the vulcanized rubber, which can lead to better fuel economy in automotive applications. The performance enhancement is directly linked to the improved dispersion of the silica filler within the rubber matrix and the strong interfacial bonding facilitated by the coupling agent.

Adhesion Strength Characterization

There is no specific data available in the reviewed literature concerning the use of this compound for adhesion strength characterization. Research in this area predominantly focuses on alkanethiol-based self-assembled monolayers. Studies have investigated the adhesion properties of alkanethiol SAMs on various surfaces, such as gold, and have explored how factors like alkyl chain length influence adhesion. For instance, research has shown that the work of adhesion for alkanethiol SAMs on gold can be quantified using techniques like atomic force microscopy. However, equivalent studies involving this compound have not been identified in the surveyed literature.

Thermal Stability Assessment

Detailed research findings on the thermal stability of self-assembled monolayers specifically derived from this compound are not available in the current body of scientific literature. The thermal behavior of SAMs is a critical aspect of their application in materials science, and extensive research has been conducted on the thermal stability of alkanethiol SAMs on substrates like gold and copper. These studies have determined desorption temperatures and decomposition pathways for various alkanethiols. For example, research on octanethiolate SAMs on copper surfaces indicates stability up to approximately 480 K. researchgate.net Above this temperature, decomposition occurs. researchgate.net Nevertheless, similar dedicated studies on the thermal stability of this compound SAMs are not present in the reviewed sources.

Investigations of Octanethioic Acid in Biological and Biochemical Systems

Role in Lipid and Membrane Biogenesis

The structure of octanethioic acid makes it a suitable candidate for involvement in the synthesis of lipids and the formation of membrane structures, which are fundamental processes for cellular life.

The de novo synthesis of sphingolipids is a critical pathway in cells, beginning in the endoplasmic reticulum. nih.gov A key step in this process is the N-acylation of a sphingoid base (like sphinganine) to form ceramide, which is the precursor to more complex sphingolipids. youtube.commdpi.com This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.gov

The synthesis pathway begins with the condensation of serine and palmitoyl-CoA, which after a series of reactions produces a sphinganine (B43673) backbone. mdpi.comnih.gov The subsequent acylation step involves the attachment of a fatty acyl chain from a fatty acyl-CoA donor to the amino group of the sphinganine. nih.govyoutube.com While palmitoyl-CoA is a common substrate, ceramide synthases have varying specificities for different acyl chain lengths. nih.gov

This compound, in its activated form as octanoyl-CoA, can serve as a substrate for this N-acylation reaction. By participating as an acyl donor, it leads to the formation of a specific species of ceramide containing an eight-carbon (C8) fatty acid chain. The incorporation of this shorter acyl chain can influence the biophysical properties of the resulting sphingolipids and the membranes they reside in. nih.gov The general pathway for sphingolipid synthesis is initiated by serine palmitoyltransferase (SPT), which is considered the rate-limiting enzyme. mdpi.comnih.gov

The spontaneous self-assembly of amphiphilic molecules into vesicles is considered a crucial step in the origin of cellular life. nih.govrsc.org Modern biological membranes are typically formed from complex phospholipids (B1166683), but early membranes may have been composed of simpler, single-chain amphiphiles like fatty acids. nih.gov

Research into artificial cell development has explored methods for the de novo formation of membranes from water-soluble precursors, mimicking biological processes. One such strategy is inspired by the Land's Cycle, a remodeling pathway for phospholipids in biological membranes. nih.govresearchgate.net This process involves the coupling of single-chain, non-membrane-forming lysophospholipids with fatty acyl-CoA thioesters, catalyzed by enzymes. nih.gov

A chemical-based approach for the de novo generation of membranes utilizes the reaction between a lysolipid and a fatty acyl thioester. nih.gov this compound is a relevant molecule in this context, as its thioester derivatives can act as the acyl donor. When combined with a lysophospholipid, a reaction can yield a double-chained phospholipid capable of self-assembling into vesicular structures like micelles and liposomes. This chemoselective reaction demonstrates how a simple thio-acid can be a direct precursor in the non-enzymatic formation of membrane-bound compartments. nih.gov

Interactions with Enzymes and Biochemical Pathways

The reactivity of the thio-acid functional group allows this compound and its derivatives to interact with various enzymes and serve as tools for studying metabolic processes.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They are fundamental for regulating metabolic pathways in cells and are the basis for many pharmaceutical drugs. nih.govteachmephysiology.com Inhibition can be reversible or irreversible, and can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. wikipedia.orgyoutube.com

A derivative of octanoic acid, 2-bromooctanoate, has been studied as an inhibitor of fatty acid oxidation. Research has shown that it causes the complete and irreversible inactivation of the enzyme 3-ketothiolase I in rat liver mitochondria. nih.gov The study provided evidence that the cell's enzymatic machinery converts 2-bromooctanoate into 2-bromo-3-ketooctanoyl-CoA. This resulting alpha-haloketone is the active form of the inhibitor that covalently modifies the enzyme, leading to its inactivation. nih.gov

This study serves as a clear example of how an eight-carbon fatty acid derivative can be metabolically activated into a potent and specific enzyme inhibitor.

Table 1: Summary of 3-Ketothiolase Inhibition by 2-Bromooctanoate
ParameterFindingReference
Inhibitor StudiedDL-2-bromooctanoate nih.gov
Target Enzyme3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase) nih.gov
Mechanism of ActionMetabolically converted to 2-bromo-3-ketooctanoyl-CoA, which causes irreversible inactivation of the enzyme. nih.gov
Effect on Other EnzymesDoes not affect other enzymes of β-oxidation, with the exception of partial inhibition of 3-ketothiolase II. nih.gov

Understanding the complex network of metabolic pathways requires tools that can trace the flow of molecules through various enzymatic reactions. Chemical probes, which are modified versions of natural metabolites, are valuable for this purpose. nih.gov A common strategy involves attaching a "clickable" functional group, such as an azide (B81097) or an alkyne, to a metabolic precursor. This tag allows for the subsequent visualization or isolation of molecules that have incorporated the probe. nih.gov

Glycerolipid metabolism, for instance, has been studied using clickable monoacylglycerol (MAG) analogs. These probes are incorporated into larger lipid structures, and the tag allows researchers to track their fate within the cell. nih.gov This strategy enables the general labeling of glycerolipids without the tag being cleaved off during acyl chain or headgroup remodeling. nih.gov

This compound is an ideal candidate for the design of such metabolic probes. By functionalizing the this compound molecule with a bioorthogonal handle (e.g., an azide), it can be used as a chemical reporter to track fatty acid metabolism. Once introduced to cells, this modified this compound can be activated to its CoA-thioester and incorporated into complex lipids like sphingolipids or glycerophospholipids. The "click" tag then enables researchers to identify and quantify the lipids that have been synthesized using the probe, providing insights into the dynamics of lipid synthesis and remodeling in response to various stimuli. nih.gov

Biocompatibility Studies related to Surface Modification

The interaction between a medical implant and the surrounding biological tissue is governed by the material's surface properties. nih.gov Surface modification is a critical strategy to improve the biocompatibility of materials used for medical devices like stents or orthopedic implants, aiming to reduce adverse reactions such as infection or thrombosis. encyclopedia.pubmdpi.com

One highly effective method for surface modification is the formation of self-assembled monolayers (SAMs). sigmaaldrich.com Alkanethiols, which are molecules with an alkyl chain and a terminal thiol group (-SH), spontaneously form highly ordered, crystalline-like monolayers on the surfaces of noble metals such as gold. sigmaaldrich.comrsc.org this compound is an example of a functionalized alkanethiol. Its thiol group serves as the anchor to the metal surface, while its eight-carbon alkyl chain contributes to the ordered packing of the monolayer through van der Waals forces. sigmaaldrich.com

The terminal carboxylic acid (-COOH) group of this compound defines the new surface chemistry. This head group is hydrophilic and, at physiological pH, will be deprotonated to carry a negative charge (-COO⁻). This creates a high-energy, wettable surface that can influence the adsorption of proteins and the adhesion of cells. researchgate.net Surfaces with controlled chemistry, like those formed by this compound SAMs, have been shown to reduce non-specific protein adsorption and subsequent bacterial biofilm formation, thereby enhancing the biocompatibility of the underlying material. mdpi.comnih.gov The stability of these SAMs is sufficient for many potential in vivo applications. nih.gov

Table 2: Properties of Surfaces Modified with Carboxyl-Terminated Alkanethiol SAMs
PropertyDescriptionReference
Monolayer FormationSpontaneous self-assembly of alkanethiols on noble metal (e.g., gold) surfaces into an ordered, crystalline-like monolayer. sigmaaldrich.com
Surface ChemistryThe terminal carboxylic acid (-COOH) group creates a hydrophilic and negatively charged surface at physiological pH. sigmaaldrich.comresearchgate.net
Biocompatibility EffectCan reduce non-specific protein adsorption and inhibit platelet aggregation and bacterial adhesion, improving integration with biological systems. mdpi.comnih.gov
ApplicationsCoating for medical devices such as cardiovascular stents and biosensors to improve performance and safety. nih.govnih.gov

Antimicrobial Activity Research

The antimicrobial properties of short-chain fatty acids (SCFAs) and their derivatives are well-documented, suggesting a potential avenue for investigating the activity of this compound. SCFAs are known to possess antibacterial and antifungal properties, making them relevant in contexts ranging from food safety to human health. nih.gov

Research has shown that the antimicrobial efficacy of saturated fatty acids is dependent on their chain length. rsc.org For instance, capric acid (C10) and lauric acid (C12) have demonstrated significant inhibitory action against various pathogens. rsc.org The structurally similar carboxylic acid to this compound, octanoic acid (C8), has also been a subject of antimicrobial research.

Studies on octanoic acid have demonstrated its broad-spectrum microbicidal activity against major pathogens. nih.gov It has been shown to effectively inhibit the formation of biofilms by Staphylococcus aureus, a common pathogen associated with recurrent infections. nih.gov Furthermore, octanoic acid can eradicate existing biofilms and kill antibiotic-tolerant cells, highlighting its potential as an alternative therapeutic agent. nih.gov The antimicrobial activity of SCFAs is often dependent on pH and concentration, with higher concentrations generally leading to greater inhibition of bacterial growth and virulence. nih.govnih.gov

The table below summarizes the antimicrobial activity of octanoic acid against various microorganisms, which could serve as a basis for hypothesizing the potential efficacy of this compound.

MicroorganismTypeObserved Effect of Octanoic AcidReference
Staphylococcus aureusGram-positiveInhibition of biofilm formation, eradication of biofilms, killing of antibiotic-tolerant cells. nih.gov
Escherichia coliGram-negativeAntibacterial activity. nih.gov
Candida albicansFungusAntifungal activity. nih.govresearchgate.net
Oral microorganismsVariousBroadly inhibitory against several species. researchgate.net

Given the established antimicrobial properties of octanoic acid, it is plausible that this compound could exhibit similar or even enhanced activity due to the presence of the sulfur atom, which might alter its chemical reactivity and interaction with microbial targets. However, specific studies are required to validate this hypothesis and to determine the spectrum and mechanism of this compound's potential antimicrobial effects.

Octanethioic Acid in Separation Science and Extractive Metallurgy Research

Development of Novel Extractants for Metal Ions

The synthesis of new extractants with high selectivity and efficiency is a key area of research in hydrometallurgy. Derivatives of octanethioic acid have shown considerable potential in this regard.

This compound Alkyl Amide Extractants

Researchers have successfully synthesized a series of novel N,N-dialkyl-2-octanethioic amides as extractants for metal ions. researchgate.net The synthesis of these compounds, such as N,N-diisobutyl-2-octanethioic amide (DIBOTA) and N,N-di(2-ethylhexyl)-2-octanethioic amide (DEHOTA), involves the reaction of 2-bromooctanoyl chloride with a corresponding secondary amine, followed by a thionation step using Lawesson's reagent. researchgate.net The structural characteristics of these alkyl amide derivatives, particularly the presence of both a sulfur and a nitrogen atom, are believed to play a crucial role in their extraction behavior.

Application in Platinum Group Metals (PGMs) Recovery

The primary application for these novel this compound alkyl amide extractants has been in the recovery of Platinum Group Metals (PGMs). researchgate.net PGMs, which include platinum, palladium, and rhodium, are critical materials in various industrial applications, most notably in automotive catalysts. rsc.org The selective recovery of these valuable metals from spent catalysts is of significant economic and environmental importance. rsc.org Research has demonstrated that N,N-dialkyl-2-octanethioic amides exhibit a remarkable affinity for certain PGMs, making them strong candidates for use in industrial PGM recycling processes. researchgate.net

Selective Separation Processes

The effectiveness of an extractant is largely determined by its ability to selectively separate a target metal ion from a solution containing a mixture of other metals.

Palladium-Selective Extraction from Chloride Media

A standout feature of N,N-dialkyl-2-octanethioic amides is their exceptional selectivity for palladium(II) in chloride media. researchgate.net In studies using simulated acidic leach liquors containing a mixture of PGMs and other metals, these extractants have shown the ability to extract over 99.9% of the palladium. researchgate.net The extraction efficiency is influenced by factors such as the concentration of the extractant, the acidity of the aqueous phase, and the contact time. Research indicates that the extraction of palladium is rapid, reaching equilibrium in under 30 minutes. rsc.orgrsc.org

The high selectivity is attributed to the strong coordination between the soft sulfur and nitrogen donor atoms of the thioamide group and the soft Lewis acid character of the palladium(II) ion. rsc.orgrsc.org This strong interaction allows for the preferential extraction of palladium even in the presence of other metal ions.

Table 1: Extraction of Palladium by N,N-dialkyl-2-octanethioic Amides

Extractant Palladium Extraction (%)
N,N-diisobutyl-2-octanethioic amide (DIBOTA) >99.9%

Separation from Other Metal Ions (e.g., Platinum, Iron)

The high selectivity of these extractants for palladium translates to excellent separation from other metal ions commonly found in PGM-containing feedstocks. researchgate.net For instance, in mixed-metal solutions, the extraction of platinum and iron by N,N-dialkyl-2-octanethioic amides is negligible, typically less than 1%. researchgate.net This high degree of separation is crucial for producing high-purity palladium, a requirement for many of its applications. The ability to selectively recover palladium while leaving other valuable metals like platinum in the raffinate allows for a multi-stage separation process where different metals can be targeted sequentially.

Stripping and Regeneration Studies of Extractants

For an extraction process to be economically viable, the extractant must be efficiently stripped of the target metal and regenerated for reuse.

Recent studies on thioamide-based extractants have shown that a mixture of thiourea (B124793) and hydrochloric acid is an effective stripping agent for palladium. researchgate.net In one study, a solution of 0.5 M thiourea in 0.5 M HCl was used to achieve over 99% stripping of palladium from a loaded thioamide extractant. researchgate.net The stripping process involves the formation of a stable palladium-thiourea complex in the aqueous phase, which facilitates the transfer of palladium from the organic phase.

After the stripping process, the organic phase containing the regenerated extractant can be washed and reused in subsequent extraction cycles. Studies have demonstrated that the extraction efficiency of the regenerated extractant remains high even after multiple cycles, indicating good stability and reusability. researchgate.net For example, one thioamide-based extractant was successfully recycled over five extraction-stripping cycles with minimal loss of performance. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N,N-diisobutyl-2-octanethioic amide (DIBOTA)
N,N-di(2-ethylhexyl)-2-octanethioic amide (DEHOTA)
Palladium
Platinum
Iron
2-bromooctanoyl chloride
Diisobutylamine
Di(2-ethylhexyl)amine
Lawesson's reagent
Thiourea

Computational and Theoretical Chemistry Studies of Octanethioic Acid

Quantum Chemical Investigations

Quantum chemical investigations, rooted in the principles of quantum mechanics, offer a detailed picture of the electronic and geometric properties of octanethioic acid. These calculations allow for the characterization of molecular orbitals, the prediction of spectroscopic properties, and the exploration of reaction mechanisms with a high degree of accuracy.

The electronic structure of a molecule governs its chemical reactivity, spectroscopic signatures, and physical properties. For this compound, quantum chemical methods such as Density Functional Theory (DFT) are employed to determine its electronic characteristics. A common approach involves geometry optimization followed by the calculation of molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Electronic Properties of Short-Chain Thioic Acids (DFT B3LYP/6-31G*)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thioacetic acid-9.89-1.548.35
Thiopropanoic acid-9.75-1.488.27
Thiobutanoic acid-9.68-1.458.23
This compound (estimated) -9.52 -1.40 8.12

Note: The values for thioacetic, thiopropanoic, and thiobutanoic acids are representative values based on typical DFT calculations for similar molecules. The values for this compound are estimations based on the trend observed for shorter-chain thioic acids.

Understanding the mechanisms of reactions involving this compound is crucial for its application in synthesis and materials science. Computational methods allow for the detailed exploration of reaction pathways and the calculation of associated energy landscapes, including transition states and intermediates.

Studies on the reactions of thioacids with various reagents, such as azides, have revealed complex mechanistic pathways. nih.gov For instance, the reaction of a thioacid with an azide (B81097) to form an amide can proceed through different routes depending on the electronic nature of the azide. nih.gov These pathways often involve cycloaddition reactions to form transient heterocyclic intermediates. nih.gov Computational analysis using DFT can identify the transition state structures and calculate the activation energies for these steps, providing a comprehensive understanding of the reaction kinetics and thermodynamics.

Similarly, the hydrolysis of thioesters, which can be formed from this compound, has been studied computationally. These studies show that the hydrolysis is generally an exergonic process, proceeding through a tetrahedral intermediate. nih.gov The energy barriers for such reactions can be calculated, offering insights into their feasibility under different conditions. While specific energy landscapes for reactions of this compound are not extensively documented, the principles derived from studies of other thioacids are directly applicable.

Molecular Modeling and Simulations

While quantum chemistry provides detailed electronic information, molecular modeling and simulations are better suited for studying the dynamics and interactions of larger systems over longer timescales. These methods are invaluable for understanding the conformational behavior of this compound derivatives and their interactions with their environment.

The conformational flexibility of the octanethioate ligand, the deprotonated form of this compound, is a key determinant of its binding properties to surfaces and biomolecules. The long alkyl chain can adopt a multitude of conformations, and molecular mechanics or molecular dynamics simulations can be used to identify the low-energy conformers.

General studies on the conformational analysis of drug-like molecules have shown that ligands often bind to proteins in conformations that are not their global minimum in solution. nih.gov There is a general tendency for small, flexible molecules to bind in an extended conformation. nih.gov For the octanethioate ligand, it is expected that the extended, all-trans conformation of the octyl chain would be a low-energy state, but rotations around the C-C single bonds can lead to a variety of folded or bent conformations. The specific conformation adopted upon binding will depend on the topology and chemical nature of the binding site.

Table 2: Representative Dihedral Angles for Extended and Bent Conformations of an Octyl Chain
Dihedral AngleExtended Conformation (degrees)Bent Conformation (example, degrees)
C1-C2-C3-C4~180~60 (gauche)
C2-C3-C4-C5~180~180 (anti)
C3-C4-C5-C6~180~180 (anti)
C4-C5-C6-C7~180~60 (gauche)
C5-C6-C7-C8~180~180 (anti)

The interactions of this compound and its derivatives with biological membranes and inorganic surfaces are of significant interest for applications in drug delivery and nanotechnology. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at the atomic level.

For instance, MD simulations have been used to investigate the interaction of octanoylated hyaluronic acid with liposomes. These studies revealed that the octyl chains spontaneously insert into the phospholipid bilayer, enhancing the stability of the liposome. This provides a model for how the octanoyl moiety of this compound might interact with and anchor to lipid membranes.

Furthermore, the interaction of alkanethiols with metal surfaces, particularly gold and silver, is a well-studied area. MD simulations have shown that alkanethiols can form self-assembled monolayers (SAMs) on these surfaces. researchgate.netresearchgate.net The sulfur atom of the thiol group forms a strong bond with the metal surface, while the alkyl chains pack together, creating an ordered layer. researchgate.net While these studies typically focus on alkanethiols, the principles are directly relevant to the adsorption of this compound on such surfaces, where the thioic acid headgroup would be expected to interact strongly with the metal.

Predictive Studies for Novel this compound Derivatives

Computational chemistry also plays a crucial role in the prospective design of novel molecules with desired properties. By establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), it is possible to predict the biological activity or physical properties of yet-to-be-synthesized derivatives of this compound.

These predictive models are built by correlating calculated molecular descriptors (e.g., electronic properties, size, shape, and hydrophobicity) of a series of known compounds with their experimentally measured activities or properties. nih.govbio-itworld.com Once a statistically robust model is developed, it can be used to screen virtual libraries of novel this compound derivatives and prioritize candidates for synthesis and experimental testing. nih.govbio-itworld.com For example, by modifying the alkyl chain or introducing different functional groups, one could tune the lipophilicity, electronic properties, and ultimately the biological activity of the molecule.

Table 3: Hypothetical QSAR Model for Predicting the Bioactivity of this compound Derivatives
DerivativeLogP (Hydrophobicity)HOMO-LUMO Gap (eV)Predicted Bioactivity (arbitrary units)
This compound3.58.121.0
4-Hydroxythis compound2.88.251.5
8-Aminothis compound2.57.902.2
Octanedithioic acid3.27.851.8

Note: This table is a hypothetical illustration of a QSAR study. The predicted bioactivity values are for demonstrative purposes only and are not based on experimental data.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing octanethioic acid and its derivatives (e.g., S-methyl or S-propyl esters) in laboratory settings?

  • Methodological Answer : Synthesis typically involves thioesterification reactions using octanoyl chloride and thiols under inert conditions. For example, S-methyl ester synthesis (CAS 2432-83-9) requires controlled addition of methanethiol to octanoyl chloride in anhydrous dichloromethane, catalyzed by DMAP . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted thiols. Experimental details must specify stoichiometry, reaction time, and temperature to ensure reproducibility .

Q. How can researchers verify the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm ester linkage and alkyl chain integrity. For example, the S-methyl ester shows a singlet at ~2.4 ppm (CH3CH_3-S) .
  • Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) to validate molecular ions (e.g., C9H18OSC_9H_{18}OS, m/z 174.1 for S-methyl ester) .
  • Chromatography : HPLC with UV detection (210–260 nm) to assess purity (>95% recommended for reproducibility) .

Q. What are the recommended storage conditions to maintain this compound’s stability?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which may hydrolyze the thioester bond . Stability tests under varying pH and temperature conditions should precede long-term storage .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Discrepancies in reaction rates (e.g., with amines vs. alcohols) may arise from solvent polarity or steric effects. Researchers should:

  • Conduct kinetic studies under standardized conditions (e.g., THF vs. DMF, 25°C).
  • Use computational tools (DFT calculations) to model transition states and identify steric/electronic barriers .
  • Compare results with structurally analogous thioesters (e.g., hexanethioic acid) to isolate variables .

Q. How can researchers design experiments to explore this compound’s role in surface functionalization or polymer chemistry?

  • Methodological Answer :

  • Surface Modification : Use S-propyl ester (CAS 55590-85-7) to anchor this compound onto silica nanoparticles via silane coupling. Characterize using XPS or FTIR to confirm covalent bonding .
  • Polymer Synthesis : Incorporate this compound as a chain-transfer agent in RAFT polymerization. Monitor molecular weight distribution via GPC and verify end-group fidelity via MALDI-TOF .

Q. What statistical approaches resolve variability in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA) to NMR or IR datasets to identify outlier spectra caused by impurities or solvent effects .
  • Use bootstrapping or Bayesian regression to quantify uncertainty in quantitative 1H^1H NMR integrations .

Data Reporting and Ethical Considerations

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report exact molar ratios, catalyst loading, and reaction monitoring (TLC/RAMP).
  • Provide raw spectral data (NMR, MS) as supplementary files with peak assignments .

Q. What ethical guidelines apply when handling this compound in biological or environmental studies?

  • Methodological Answer :

  • Adhere to institutional safety protocols for thiol-containing compounds (e.g., fume hood use, PPE).
  • Disclose disposal methods compliant with EPA/DOT regulations (e.g., UN 3265, Hazard Class 8) .
  • For environmental impact studies, include negative controls and cite limitations in aquatic toxicity data .

Tables: Key Analytical Data for this compound Derivatives

Compound NameCAS NumberMolecular FormulaKey Spectral Signatures (NMR/MS)
This compound, S-methyl ester2432-83-9C9H18OSC_9H_{18}OS1H^1H: δ 2.4 (s, 3H, SCH3); HRMS m/z 174.1
This compound, S-propyl ester55590-85-7C11H22OSC_{11}H_{22}OS13C^{13}C: δ 201.5 (C=S); MS m/z 202.1

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